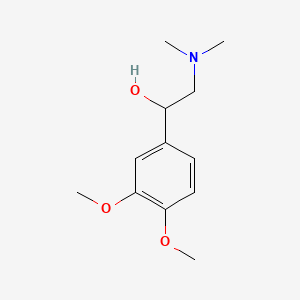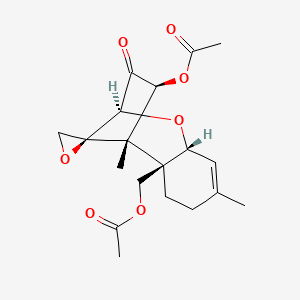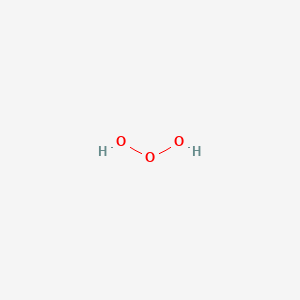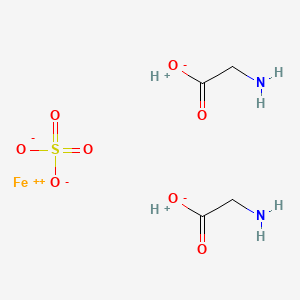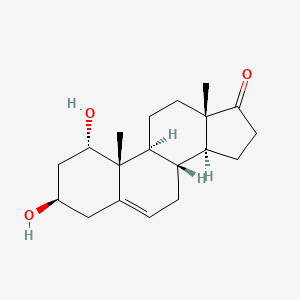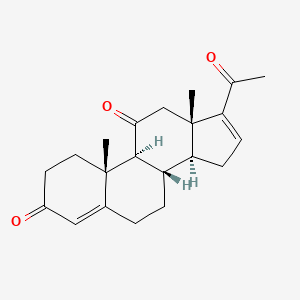
16,17-Didehydro-11-oxoprogesterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregna-4,16-diene-3,11,20-trione is a 20-oxo steroid.
Wissenschaftliche Forschungsanwendungen
Selectivity and Potency of Retroprogesterone
Dydrogesterone, a synthetic progestin, is primarily used for treating menstrual disorders, endometriosis, and in hormone replacement therapy. It is characterized by a lack of clinically relevant androgenic, estrogenic, glucocorticoid, or mineralocorticoid activities. This study assessed dydrogesterone's selectivity and potential androgenic/antiandrogenic effects in vitro. It was found that dydrogesterone and its metabolite, 20α-dihydrodydrogesterone, primarily show progestogenic effects similar to progesterone, but with reduced androgenic, glucocorticoid, and mineralocorticoid effects. This highlights the distinct biochemical properties of dydrogesterone compared to other progestins (Rižner et al., 2011).
Development of Galeterone for Prostate Cancer Treatment
Galeterone, identified as a selective development candidate for prostate cancer treatment, modulates multiple targets in the androgen receptor signaling pathway. It is an inhibitor of 17α-hydroxylase/17,20-lyase (CYP17), a key enzyme in androgen biosynthesis from progestins. This illustrates the therapeutic application of manipulating progesterone derivatives in cancer treatment (Njar & Brodie, 2015).
Discovery and Pharmacology of Asoprisnil
Asoprisnil is a novel class 11beta-benzaldoxime-substituted selective progesterone receptor modulator (SPRM) used for treating uterine fibroids and endometriosis. It was selected for its mixed progesterone receptor agonist/antagonist activities. The SPRMs' high PR binding affinities and reduced glucocorticoid receptor affinities illustrate the potential of progesterone analogs in treating reproductive disorders (Schubert et al., 2005).
Regulation of Signal Transduction by Progesterone
Progesterone, along with estrogen, mediates biological effects on development and maintenance of reproductive tissues through gene regulation. This study emphasizes progesterone's role in rapid stimulatory effects on various signal transduction pathways, initiated from the plasma cell membrane. This finding has significant implications for understanding progesterone's diverse biological actions beyond its genomic effects (Edwards, 2005).
Progesterone in Maternal and Fetal Medicine
Progesterone's role in pregnancy is highlighted through its applications in preventing spontaneous miscarriage and preterm birth. The use of synthetic progesterone forms like 17 α-hydroxyprogesterone caproate in various clinical scenarios underlines the hormone's importance in reproductive health and pregnancy maintenance (Di Renzo et al., 2012).
Eigenschaften
CAS-Nummer |
1882-86-6 |
|---|---|
Produktname |
16,17-Didehydro-11-oxoprogesterone |
Molekularformel |
C21H26O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,6,7,8,9,12,14,15-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H26O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h6,10,15,17,19H,4-5,7-9,11H2,1-3H3/t15-,17-,19+,20-,21+/m0/s1 |
InChI-Schlüssel |
IKTWAVWPFLQACH-RJQCYMMPSA-N |
Isomerische SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES |
CC(=O)C1=CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C |
Kanonische SMILES |
CC(=O)C1=CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C |
Andere CAS-Nummern |
1882-86-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




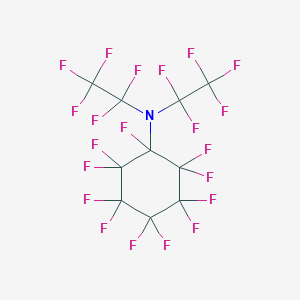
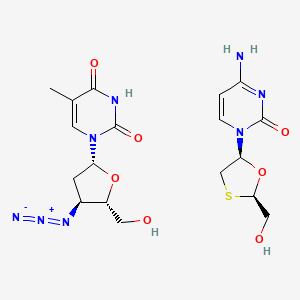
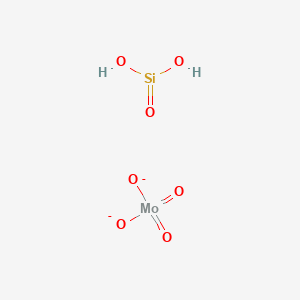
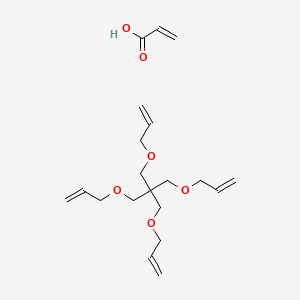
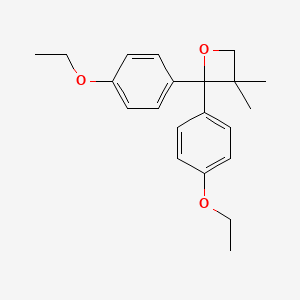
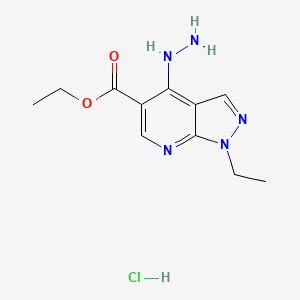
![[(2R,3S,4R,5R)-5-(3-aminopyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2R,3R,4R,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yl-4-phosphonooxyoxolan-2-yl]methoxy]phosphoryl] phosphate](/img/structure/B1210251.png)
![4,4,6,6-Tetrakis(aziridin-1-yl)spiro[1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2'-1,3-dihydro-1,3,2lambda5-benzodiazaphosphole]](/img/structure/B1210252.png)
